molecular formula C12H12O3 B1310759 2,2-Dimethyl-2H-chromene-6-carboxylic acid CAS No. 34818-56-9

2,2-Dimethyl-2H-chromene-6-carboxylic acid

Cat. No.: B1310759
CAS No.: 34818-56-9
M. Wt: 204.22 g/mol
InChI Key: AXICIBPYBONRSP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene-6-carboxylic acid is an organic compound with the molecular formula C12H12O3. It is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Safety and Hazards

The safety information for 2,2-Dimethyl-2H-chromene-6-carboxylic acid includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for 2,2-Dimethyl-2H-chromene-6-carboxylic acid could involve its use as a potential antifungal agent . Preliminary results indicate that most of the target compounds exhibit obvious antifungal activity at the concentration of 50 μg/mL . This research will provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-2H-chromene-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in the biosynthesis of ergosterol, such as ERG4 and ERG24, which are crucial for fungal cell membrane integrity . The nature of these interactions often involves the inhibition of enzyme activity, leading to disruptions in ergosterol biosynthesis and subsequent antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can induce changes in gene expression related to stress response and metabolic pathways . Additionally, it has been observed to affect cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade under others, affecting its long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. The interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, impacting cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its affinity for certain transporters and binding proteins, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization to particular subcellular regions allows this compound to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-2H-chromene-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . Another method includes the oxidation of 6-formylchromene to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2H-chromene-6-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2-dimethylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXICIBPYBONRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415747
Record name 2,2-Dimethyl-2H-chromene-6-carboxylic acid
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anofinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34818-56-9
Record name Anofinic acid
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Record name 2,2-Dimethyl-2H-chromene-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-chromene-6-carboxylic acid
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Record name Anofinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 °C
Record name Anofinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2,2-dimethyl-2H-benzo[b]pyran (see J. Med. Chem., 33, 3028 [1990]) (5.0 g) in dry tetrahydrofuran (100 ml) at -70° C. under nitrogen was added, dropwise, a 1.6M solution of n-butyllithium in hexane (17 ml). The reaction mixture was stirred at -70° C. for 15 minutes then treated with an excess of finely ground solid CO2. The reaction was further stirred for one hour, the solvent evaporated in vacuo and the residue taken up in ethyl acetate and washed with dilute aqueous hydrochloric acid. The organic layer was concentrated in vacuo to a solid which was triturated with hexane to provide a white solid, 1.6 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 2,2-Dimethyl-2H-chromene-6-carboxylic acid?

A1: this compound, also known as anofinic acid, has been isolated from various plant and fungal sources. Research indicates its presence in:

  • Piper species: Studies have identified this compound in the leaves of Piper mollicomum and Piper lhotzkyanum, contributing to their antifungal properties.
  • Endophytic Fungi: Cochliobolus sp. IFB-E039, an endophytic fungus residing in the roots of Cynodon dactylon (a type of grass), has been found to produce this compound along with other tetrahydrochromanone derivatives.

Q2: How is this compound typically characterized?

A2: This compound's structure is determined through spectroscopic analysis, primarily using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

  • NMR Spectroscopy: Both 1H and 13C NMR are employed, providing detailed information about the hydrogen and carbon atoms within the molecule, respectively. This helps in determining the connectivity and arrangement of atoms in the compound.
  • Mass Spectrometry: This technique helps determine the molecular weight of the compound, further confirming its identity.

Q3: Has this compound demonstrated any notable biological activity?

A3: While research on this compound is ongoing, some studies highlight its potential antifungal properties:

  • Antifungal activity: Extracts from Piper mollicomum and Piper lhotzkyanum containing this compound displayed antifungal activity against Cladosporium cladosporioides and Cladosporium sphaerospermum. This suggests its potential as a naturally derived antifungal agent.

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